4,4'-Trimethylenedipyridine

Catalog No.
S604355
CAS No.
17252-51-6
M.F
C13H14N2
M. Wt
198.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Trimethylenedipyridine

CAS Number

17252-51-6

Product Name

4,4'-Trimethylenedipyridine

IUPAC Name

4-(3-pyridin-4-ylpropyl)pyridine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h4-11H,1-3H2

InChI Key

OGNCVVRIKNGJHQ-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CCCC2=CC=NC=C2

Solubility

29.7 [ug/mL]

Synonyms

1,3-bis(4-pyridyl)propane

Canonical SMILES

C1=CN=CC=C1CCCC2=CC=NC=C2

Coordination Chemistry:

  • Ligand in metal complexes: TMD can act as a ligand, forming bonds with metal ions. This property makes it useful in the study of coordination chemistry, which explores the formation, structure, and properties of coordination complexes. For example, researchers have used TMD as a ligand in studies of osmium complexes. These complexes can exhibit interesting photophysical and electrochemical properties, which are potentially useful in applications such as solar energy conversion and light-emitting devices.

Material Science:

  • Building block for metal-organic frameworks (MOFs): TMD can be used as a building block in the synthesis of MOFs, which are porous materials with a wide range of potential applications. For example, researchers have synthesized cadmium-organic frameworks (Cd-MOFs) using TMD as a linker molecule []. These Cd-MOFs exhibit interesting properties such as high thermal stability and large pore volumes, which make them potentially useful for gas storage and separation applications.
Origin

4,4'-Trimethylenedipyridine is likely synthesized in a laboratory setting. There is no scientific literature available on its natural occurrence [].

Significance

Research on 4,4'-Trimethylenedipyridine is limited, but it holds potential for applications in material science and coordination chemistry due to the presence of the two pyridine rings. Pyridine groups can act as ligands, forming complexes with metal ions. This property makes 4,4'-Trimethylenedipyridine a candidate for developing new catalysts or functional materials [].


Molecular Structure Analysis

4,4'-Trimethylenedipyridine has a linear structure with a central propane chain flanked by two pyridine rings at each end. The pyridine rings are aromatic, containing six-membered rings with alternating nitrogen and carbon atoms. The nitrogen atom in each pyridine ring gives the molecule two electron-donating centers [].

Key Features:

  • Two aromatic pyridine rings
  • Three-carbon aliphatic chain linker
  • Electron-donating nitrogen atoms in pyridine rings

Chemical Reactions Analysis

Synthesis
  • Suzuki-Miyaura Coupling: This reaction couples two aryl or vinyl halides using a palladium catalyst. Pyridine boronic acids could be used as starting materials to form the C-C bond between the pyridine rings and the propane chain.

Other Relevant Reactions:

  • Coordination Chemistry: The pyridine rings in 4,4'-Trimethylenedipyridine can act as chelating ligands, forming complexes with metal ions. The specific reactions would depend on the chosen metal and reaction conditions [].

Data is not available for decomposition reactions.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of aromatic rings.
  • Melting Point: Expected to be moderately high due to the aromatic rings and intermolecular interactions.
  • Boiling Point: Expected to be high due to the combined effect of the aromatic rings and the aliphatic chain.
  • Solubility: Partially soluble in organic solvents and likely insoluble in water due to the nonpolar aromatic rings.

Physical Description

DryPowde

XLogP3

2.5

UNII

46E636572H

GHS Hazard Statements

Aggregated GHS information provided by 333 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (17.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (82.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (82.28%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (82.28%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

17252-51-6

Wikipedia

4,4'-trimethylenedipyridine

General Manufacturing Information

All other basic organic chemical manufacturing
Pyridine, 4,4'-(1,3-propanediyl)bis-: ACTIVE

Dates

Modify: 2023-08-15

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